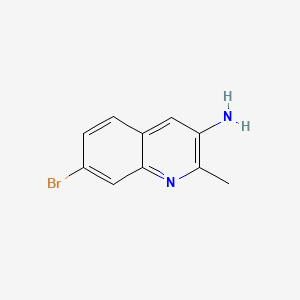![molecular formula C9H11N3O2S B6607745 N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide CAS No. 904063-29-2](/img/structure/B6607745.png)
N-ethyl-1-{N'-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide is a complex organic compound characterized by its unique structure, which includes a thiophene ring, a hydrazinecarbonyl group, and an ethyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide typically involves the following steps:
-
Formation of the Hydrazone Intermediate: : The initial step involves the reaction of thiophene-2-carbaldehyde with hydrazine hydrate to form the hydrazone intermediate. This reaction is usually carried out in an ethanol solvent under reflux conditions.
Thiophene-2-carbaldehyde+Hydrazine hydrate→Thiophene-2-carbaldehyde hydrazone
-
Acylation Reaction: : The hydrazone intermediate is then reacted with ethyl chloroformate in the presence of a base such as triethylamine. This step results in the formation of N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide.
Thiophene-2-carbaldehyde hydrazone+Ethyl chloroformate→N-ethyl-1-N’-[(thiophen-2-yl)methylidene]hydrazinecarbonylformamide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide can undergo various chemical reactions, including:
-
Oxidation: : The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
-
Reduction: : The hydrazone moiety can be reduced to the corresponding hydrazine using reducing agents like sodium borohydride or lithium aluminum hydride.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, particularly at the thiophene ring, where halogenation or alkylation can occur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents (e.g., N-bromosuccinimide), alkylating agents (e.g., methyl iodide).
Major Products
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Corresponding hydrazine derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide has diverse applications in scientific research:
-
Chemistry: : It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
-
Biology: : The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
-
Medicine: : Research into its pharmacological effects is ongoing, with studies focusing on its potential as a therapeutic agent for various diseases.
-
Industry: : It is used in the development of new materials with specific electronic or optical properties, leveraging the unique characteristics of the thiophene ring.
Mecanismo De Acción
The mechanism by which N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and immune responses. The exact pathways depend on the specific biological context and the nature of the interactions with molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carbaldehyde hydrazone: A precursor in the synthesis of N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide.
N-ethylhydrazinecarboxamide: A structurally related compound with similar hydrazine and ethyl groups but lacking the thiophene ring.
Thiophene-2-carboxylic acid derivatives: Compounds with similar thiophene rings but different functional groups.
Uniqueness
N-ethyl-1-{N’-[(thiophen-2-yl)methylidene]hydrazinecarbonyl}formamide is unique due to the combination of its thiophene ring and hydrazinecarbonyl group, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new scientific frontiers.
Propiedades
IUPAC Name |
N-ethyl-N'-[(E)-thiophen-2-ylmethylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2S/c1-2-10-8(13)9(14)12-11-6-7-4-3-5-15-7/h3-6H,2H2,1H3,(H,10,13)(H,12,14)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYPDUPDPRRMTM-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NN=CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNC(=O)C(=O)N/N=C/C1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

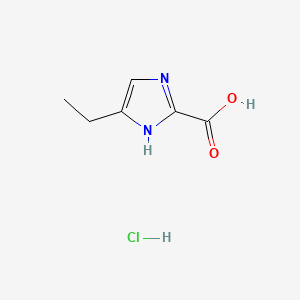
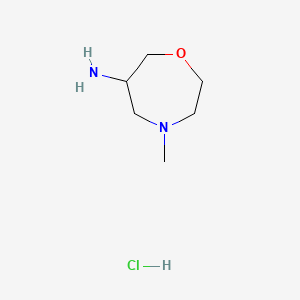
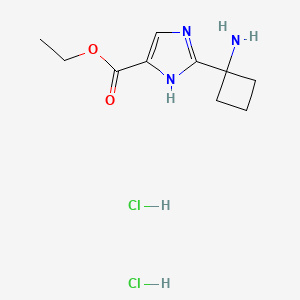
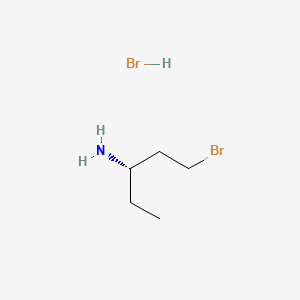
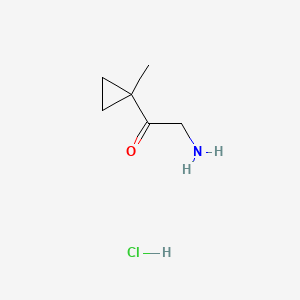
![3-{[4-(methylamino)quinazolin-2-yl]amino}benzoicacidhydrochloride](/img/structure/B6607721.png)
![1-[1-(2-fluoroethyl)cyclopropyl]methanaminehydrochloride](/img/structure/B6607727.png)
![4-(4-bromo-2-cyanophenoxy)-1-[(tert-butoxy)carbonyl]azepane-4-carboxylicacid](/img/structure/B6607728.png)
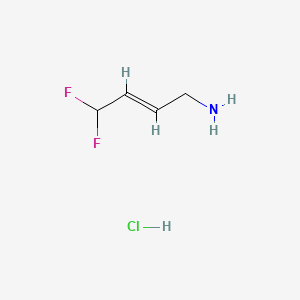
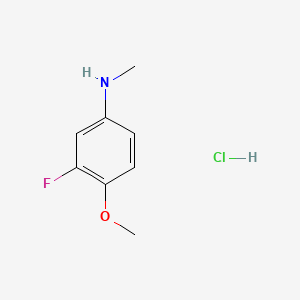

![(1S,5R)-3-methyl-3-azabicyclo[3.1.0]hexan-1-amine dihydrochloride](/img/structure/B6607754.png)
